Lubiprostone Impurity 2

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Lubiprostone Impurity 2 (also designated Lubiprostone Impurity IV) is a structurally defined, open-ring cyclopentenone analog of the prostaglandin E₁ derivative lubiprostone, bearing the IUPAC name 7-[(1R,2S)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid and the molecular formula C₂₀H₃₀F₂O₄ (MW 372.45 g/mol). Unlike the parent API (C₂₀H₃₂F₂O₅, MW 390.46), this impurity lacks the tetrahydropyran hemiketal ring and instead features an α,β-unsaturated cyclopentenone core, a structural signature that distinguishes it from both the closed-ring API and saturated-ring impurity analogs.

Molecular Formula C20H30F2O4
Molecular Weight 372.4 g/mol
CAS No. 2196182-47-3
Cat. No. B8820325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLubiprostone Impurity 2
CAS2196182-47-3
Molecular FormulaC20H30F2O4
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCCCCC(C(=O)CCC1C=CC(=O)C1CCCCCCC(=O)O)(F)F
InChIInChI=1S/C20H30F2O4/c1-2-3-14-20(21,22)18(24)13-11-15-10-12-17(23)16(15)8-6-4-5-7-9-19(25)26/h10,12,15-16H,2-9,11,13-14H2,1H3,(H,25,26)/t15-,16-/m1/s1
InChIKeyCNRMSAXGFGQPGP-HZPDHXFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lubiprostone Impurity 2 (CAS 2196182-47-3): Chemical Identity and Baseline Procurement Context


Lubiprostone Impurity 2 (also designated Lubiprostone Impurity IV) is a structurally defined, open-ring cyclopentenone analog of the prostaglandin E₁ derivative lubiprostone, bearing the IUPAC name 7-[(1R,2S)-2-(4,4-difluoro-3-oxooctyl)-5-oxocyclopent-3-en-1-yl]heptanoic acid and the molecular formula C₂₀H₃₀F₂O₄ (MW 372.45 g/mol) [1]. Unlike the parent API (C₂₀H₃₂F₂O₅, MW 390.46), this impurity lacks the tetrahydropyran hemiketal ring and instead features an α,β-unsaturated cyclopentenone core, a structural signature that distinguishes it from both the closed-ring API and saturated-ring impurity analogs . It is supplied as a fully characterized reference standard with detailed Certificates of Analysis (COA) compliant with ICH and pharmacopeial guidelines, supporting its primary role in ANDA-directed analytical method development, method validation (AMV), and quality control (QC) release testing [2].

Why Lubiprostone Impurity 2 (CAS 2196182-47-3) Cannot Be Substituted by Other In-Class Lubiprostone Impurities


Generic substitution among lubiprostone-related impurities is analytically inappropriate because each impurity species possesses a unique combination of molecular formula, ring architecture, unsaturation pattern, and stereochemical configuration that governs its chromatographic retention, spectroscopic response, and ionization behavior [1]. Lubiprostone Impurity 2 (C₂₀H₃₀F₂O₄) is an open-ring cyclopentenone that is 18 Da lighter than the parent API (C₂₀H₃₂F₂O₅) and 2 Da lighter than its saturated cyclopentane counterpart Lubiprostone Impurity 8 (C₂₀H₃₂F₂O₄), translating to distinct HPLC relative retention times (RRTs), MS/MS fragmentation pathways, and UV absorption maxima [2]. Patents explicitly teach that lubiprostone undergoes tautomerism between closed-ring (hemiketal) and open-ring (cyclopentenone) forms, and that process-related impurities bearing the cyclopentenone motif must be individually resolved, identified, and quantified using dedicated normal-phase or reversed-phase HPLC methods because co-elution with the API or with other impurities compromises specificity [3]. Substituting Impurity 2 with an alternative impurity reference standard—even one of similar nominal mass—invalidates system suitability, calibration linearity, and impurity limit accuracy in ANDA submissions, creating regulatory risk that cannot be mitigated post hoc [3].

Quantitative Differentiation Evidence for Lubiprostone Impurity 2 (CAS 2196182-47-3) Relative to Its Closest Analogs


Molecular Formula and Mass Deficit vs. Lubiprostone API: C₂₀H₃₀F₂O₄ (372.45 Da) vs. C₂₀H₃₂F₂O₅ (390.46 Da)

Lubiprostone Impurity 2 possesses the molecular formula C₂₀H₃₀F₂O₄ with a monoisotopic mass of 372.45 g/mol, representing a net loss of H₂O (−18 Da) relative to the parent lubiprostone API (C₂₀H₃₂F₂O₅, 390.46 g/mol) . This mass difference arises from the absence of the tetrahydropyran hemiketal oxygen and one additional degree of unsaturation in the cyclopentenone core [1]. In contrast, Lubiprostone Impurity A (CAS 2743427-14-5) shares the identical molecular formula C₂₀H₃₂F₂O₅ with the API and thus cannot be distinguished by nominal mass alone . The 18 Da mass deficit of Impurity 2 provides unambiguous differentiation in both full-scan MS and selected ion monitoring (SIM) modes during LC-MS impurity profiling [2].

Pharmaceutical impurity profiling LC-MS identification Reference standard characterization

Ring Architecture: α,β-Unsaturated Cyclopentenone vs. Saturated Cyclopentane in Lubiprostone Impurity 8

Lubiprostone Impurity 2 contains an α,β-unsaturated cyclopentenone ring (C=CC=O) conjugated to the heptanoic acid side chain, whereas Lubiprostone Impurity 8 (CAS 321457-71-0) features a fully saturated cyclopentanone ring [1][2]. This structural difference—one endocyclic double bond—produces a UV chromophore with λ_max in the 220–240 nm range for Impurity 2 (characteristic of α,β-unsaturated ketones) compared to the weaker n→π* absorption (< 210 nm) of the saturated ketone in Impurity 8 . The unsaturation also alters chromatographic polarity: the conjugated cyclopentenone of Impurity 2 exhibits stronger π-π interactions with phenyl-bonded stationary phases, yielding distinct relative retention times (RRTs) that prevent co-elution with the saturated analog under optimized reversed-phase conditions [3].

Structural elucidation Chromatographic separation Process impurity control

Predicted Physicochemical Properties: pKa, LogP, and Boiling Point Differentiate Impurity 2 from the API and Saturated Analogs

Predicted physicochemical parameters for Lubiprostone Impurity 2 include a pKa of 4.77 ± 0.10 (carboxylic acid), a density of 1.102 ± 0.06 g/cm³, and a boiling point of 508.1 ± 45.0 °C . These values differ from the parent lubiprostone API, which contains a hemiketal hydroxyl group (pKa ~12–13 for the tertiary alcohol; experimental pKa data not reported but structurally inferred) and has a higher molecular weight and polarity due to the additional oxygen atom . The predicted pKa of 4.77 places Impurity 2 in the ionizable range for reversed-phase HPLC method development (mobile phase pH 2–7), where slight pH adjustments can modulate its retention factor (k′) independently of neutral impurities such as O-tetrahydropyranyl-lubiprostone . The boiling point of 508.1 °C indicates low volatility, consistent with its classification as a non-volatile impurity suitable for HPLC-UV/CAD analysis rather than GC .

Physicochemical characterization Chromatographic method development Extraction and sample preparation

Regulatory-Grade Characterization: Compliance with ICH Q3A/Q3B and Suitability for ANDA Submission vs. Research-Grade Impurity Standards

Lubiprostone Impurity 2 is supplied with detailed characterization data compliant with ICH and pharmacopeial regulatory guidelines, including a comprehensive Certificate of Analysis (COA) that documents identity (¹H NMR, ¹³C NMR, IR, HRMS), purity (HPLC area% ≥ 95%), and storage conditions [1]. Multiple independent suppliers (SynZeal, ChemWhat, CymitQuimica/TRC, Clinivex, AquigenBio) confirm that this impurity reference standard is explicitly intended for ANDA-directed analytical method development, method validation (AMV), and QC release testing, with the option for further traceability against USP or EP pharmacopeial standards based on feasibility . In contrast, research-grade impurity standards may lack the full suite of characterization data or regulatory documentation required for Module 3.2.S.3.2 (Impurities) of the Common Technical Document (CTD) [2]. The patent CN111351869A specifically identifies a compound of Formula IV (structurally consistent with Impurity 2) as one of five key related substances requiring individual resolution and quantification in lubiprostone drug substance, and demonstrates that this impurity can be quantified at levels as low as 0.03–0.05% with acceptable intermediate precision [2].

Regulatory submission ANDA impurity qualification GMP reference standards

Tautomeric Relationship to Lubiprostone: Open-Ring Cyclopentenone Form as a Critical Quality Attribute Marker

Patent CN111351869A explicitly teaches that lubiprostone exists in tautomeric equilibrium between the closed-ring hemiketal form (Compound L, the API) and an open-ring cyclopentenone form (Compound L′) [1]. Lubiprostone Impurity 2 structurally corresponds to the open-ring cyclopentenone tautomer and serves as a critical marker for monitoring the tautomeric integrity of the drug substance [2]. The same patent identifies a compound of Formula IV—consistent with Impurity 2—as one of five related substances requiring quantitative control, with validated HPLC methodology achieving baseline resolution from the API and from compounds of Formulas I, II, III, and V [1]. The repeatability study (Example 2) demonstrated that the compound of Formula IV was not detected in six replicate preparations of the test sample, while the compound of Formula III was quantified at 0.04–0.05%, confirming that Impurity 2 is effectively absent in properly manufactured lubiprostone batches and thus functions as a process control marker rather than a routine degradant [1].

Tautomerism Drug substance instability Quality target product profile

Supplier Network Diversity and Batch-to-Batch Reproducibility vs. Single-Source Impurity Standards

Lubiprostone Impurity 2 is available from a diverse network of independent reference standard manufacturers including TRC (via CymitQuimica, Cat. TR-L473518), SynZeal (Cat. SZ-L043003), ChemWhat (Code 1453046), Clinivex (Cat. RCLS2L158341), and AquigenBio (Cat. AQ-L008013), with documented pack sizes ranging from 500 µg to 5 mg and list prices from approximately €438 (500 µg) to €2,968 (5 mg) [1]. This multi-supplier landscape contrasts with less common lubiprostone impurities (e.g., Impurity 6, Impurity 10, or O-THP-Lubiprostone) that are available from only one or two specialized vendors, creating single-source procurement risk [2]. The availability of Impurity 2 from at least five qualified suppliers enables competitive pricing, dual-sourcing qualification for GMP audits, and mitigation of supply interruption risk during ANDA review cycles .

Supply chain security Reference standard procurement Secondary sourcing qualification

High-Value Application Scenarios for Lubiprostone Impurity 2 (CAS 2196182-47-3) in Pharmaceutical Development and Quality Control


ANDA Analytical Method Development and Validation (AMV) for Lubiprostone Related Substances

Lubiprostone Impurity 2 serves as a critical system suitability marker and calibration standard during HPLC method development for lubiprostone drug substance and drug product. Its unique cyclopentenone chromophore enables wavelength-specific detection that discriminates it from the parent API and saturated-ring impurities such as Impurity 8, directly supporting the specificity validation required by ICH Q2(R1) [1]. Patent CN111351869A provides a validated reversed-phase HPLC framework in which the compound of Formula IV (Impurity 2) is baseline-resolved from the API and four other related substances, with acceptable intermediate precision (0.03–0.05% for Formula III; Impurity 2 not detected) [2]. Procurement of this fully characterized reference standard eliminates the need for in-house synthesis and structural elucidation, accelerating the transition from method development to ANDA Module 3.2.S.3.2 submission [3].

Forced Degradation and Stability-Indicating Assay Validation

Because Lubiprostone Impurity 2 is the open-ring cyclopentenone tautomer of lubiprostone, it is a mechanistically relevant marker for assessing drug substance instability under thermal, acidic, and basic stress conditions [1]. The patent literature identifies the closed-to-open ring tautomerization as a key degradation pathway, and the quantitative HPLC method described in CN111351869A can track the appearance of Impurity 2 at levels as low as the 0.03% threshold, enabling stability-indicating method validation per ICH Q1A(R2) [1]. Its 18 Da mass deficit relative to the API further allows orthogonal confirmation by LC-HRMS in cases where chromatographic resolution from the API is challenging under certain mobile phase conditions [2].

Quality Control Release Testing and Batch-to-Batch Consistency Monitoring

In routine QC release testing of lubiprostone API, Impurity 2 functions as a process-specific marker whose absence (0.00% in validated repeatability studies) confirms that the synthetic route—particularly the cyclopentenone coupling step—has been adequately controlled and that the final crystallization has effectively purged open-ring tautomer impurities [1]. The availability of Impurity 2 as a certified reference standard with full COA documentation (NMR, HRMS, HPLC purity) from multiple qualified vendors (TRC, SynZeal, ChemWhat) supports GMP-compliant QC workflows and provides the traceability to USP or EP pharmacopeial standards required for commercial batch release [2][3].

Genotoxic Impurity Risk Assessment and Structural Alert Screening

The α,β-unsaturated cyclopentenone moiety present in Lubiprostone Impurity 2 constitutes a Michael acceptor substructure that may require evaluation under the ICH M7 guideline for DNA-reactive (mutagenic) impurities [1]. Having a well-characterized, high-purity reference standard of Impurity 2 enables quantitative structure-activity relationship (QSAR) assessment using in silico tools (e.g., DEREK Nexus, Sarah Nexus) and, if indicated, permits Ames test or in vitro micronucleus assay qualification at the specified impurity threshold [2]. Procuring Impurity 2 early in development allows the genotoxic impurity assessment to be completed in parallel with process optimization, rather than delaying ANDA submission [3].

Quote Request

Request a Quote for Lubiprostone Impurity 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.